

7-Amino-1,3-naphthalenedisulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	7-Amino-1,3-naphthalenedisulfonic acid
Cat. No.:	B165742

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **7-Amino-1,3-naphthalenedisulfonic acid**, also known as Amino-G-Acid. The document details its characteristics, synthesis, and key applications, with a focus on its role as a fluorescent label and dye intermediate.

Core Chemical Properties and Data

7-Amino-1,3-naphthalenedisulfonic acid is a water-soluble organic compound that plays a significant role in various chemical and biological applications. Its structure, featuring a naphthalene core with amino and sulfonic acid functional groups, imparts unique fluorescence properties and reactivity.

Quantitative Data Summary

The following table summarizes the key quantitative data available for **7-Amino-1,3-naphthalenedisulfonic acid** and its common salt forms.

Property	Value	Notes and Citations
Molecular Formula	$C_{10}H_9NO_6S_2$	[1]
Molecular Weight	303.31 g/mol	[2]
CAS Number	86-65-7	[2]
Melting Point	>300°C	For the technical grade acid and its monopotassium salt. [3]
Solubility	Water: Soluble	The bis-alkali-metal salts are very soluble in water, while the acid salts, especially the acid potassium salt, are much less soluble. [4] Specific quantitative data (g/L or mol/L) is not readily available in public literature.
Fluorescence	$\lambda_{\text{ex}}: 310 \text{ nm}; \lambda_{\text{em}}: 450 \text{ nm}$	In 0.1 M phosphate buffer at pH 7.0 (for the monopotassium salt monohydrate).
pKa	Sulfonic acid groups: ~1–2	Estimated for sulfonic acid groups. The pKa of the amino group is not readily available. [2]

Synonyms: Amino-G-Acid, 2-Aminonaphthalene-6,8-disulfonic acid, Amido-G-acid.[\[1\]](#)

Spectroscopic Data

Detailed spectral data with peak assignments for **7-Amino-1,3-naphthalenedisulfonic acid** are not widely available in the public domain. However, based on the functional groups present and data from similar compounds, the following characteristics can be expected:

- ^1H and ^{13}C NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The carbon NMR spectrum will show corresponding signals for the naphthalene core carbons. Specific peak assignments for **7-Amino-1,3-naphthalenedisulfonic acid** are not

available in the searched literature, but data for similar compounds like 8-anilinonaphthalene-1-sulfonic acid derivatives show complex aromatic signals.[\[5\]](#)

- FTIR: The infrared spectrum will exhibit characteristic absorption bands. Key expected absorptions include N-H stretching from the primary amine group, typically appearing in the 3300-3500 cm^{-1} region.[\[2\]](#)
- UV-Vis: Naphthalene derivatives are known to exhibit characteristic absorption bands in the UV region due to π - π^* transitions.[\[2\]](#)

Experimental Protocols

Synthesis of 7-Amino-1,3-naphthalenedisulfonic Acid

The primary industrial synthesis of **7-Amino-1,3-naphthalenedisulfonic acid** involves the amination of a hydroxylated naphthalene precursor. The following is a general protocol based on available literature.

Principle: The synthesis starts with the sulfonation of 2-naphthol to form 2-hydroxy-6,8-disulfonic acid (G-acid). This intermediate is then converted to **7-Amino-1,3-naphthalenedisulfonic acid** through a nucleophilic substitution reaction with ammonia.[\[2\]](#)

General Procedure:

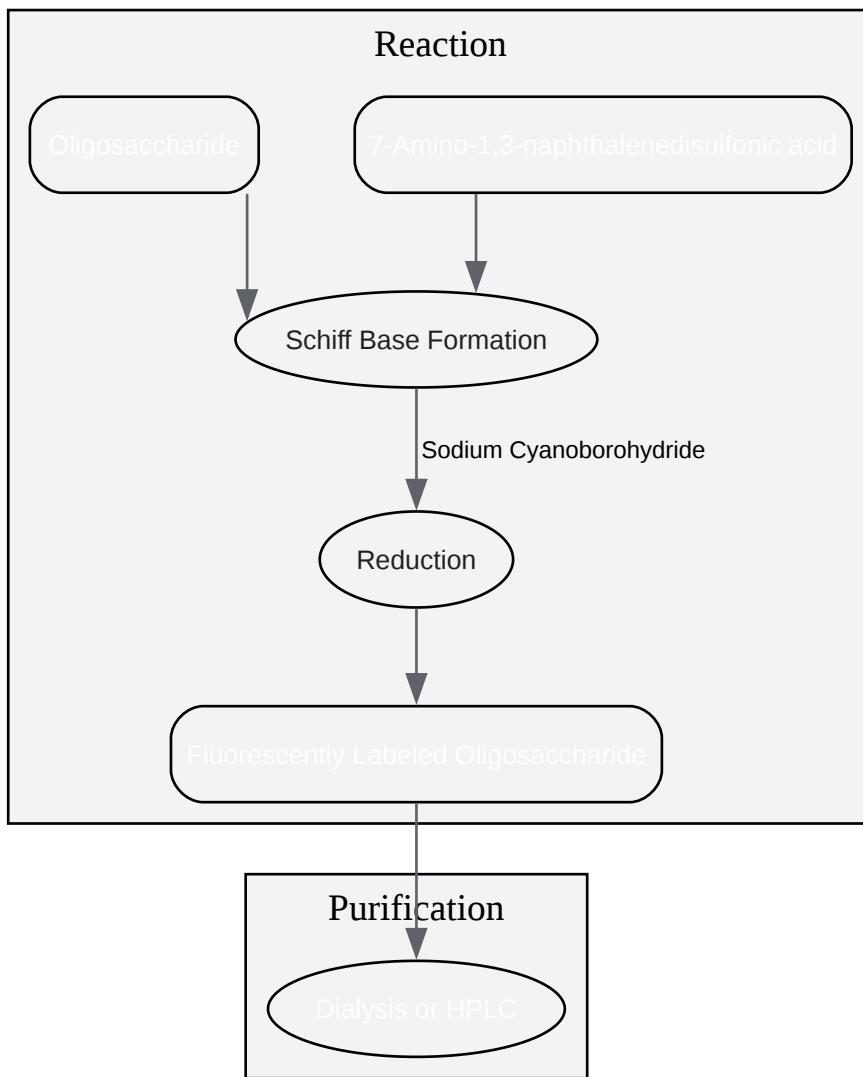
- The disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with an excess of aqueous ammonia and ammonium bisulfite.
- The reaction mixture is maintained at 185°C for 18 hours.[\[4\]](#)
- Following the reaction, the mixture is basified to remove excess ammonia.
- The solution is then neutralized and evaporated.
- Any residual sulfite is removed to yield the final product. The resulting liquor is often used directly in subsequent applications, such as caustic fusion to produce other dye intermediates.[\[4\]](#)

An alternative, though less common, synthetic route involves the nitration of a naphthalenedisulfonic acid precursor, followed by the reduction of the nitro group to an amino group.[2]

[Click to download full resolution via product page](#)

General synthesis workflow for **7-Amino-1,3-naphthalenedisulfonic acid**.

Fluorescent Labeling of Carbohydrates


7-Amino-1,3-naphthalenedisulfonic acid is utilized as a fluorescent label for carbohydrates, particularly oligosaccharides, through reductive amination.

Principle: The primary amino group of **7-Amino-1,3-naphthalenedisulfonic acid** reacts with the aldehyde group at the reducing end of an oligosaccharide to form a Schiff base. This intermediate is then stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.

Detailed Protocol for Reductive Amination: A specific, detailed protocol for using **7-Amino-1,3-naphthalenedisulfonic acid** was not found. The following is a general, representative protocol for the reductive amination of carbohydrates with a fluorescent amine, which can be adapted.

- Reaction Setup: Dissolve the oligosaccharide and a molar excess of **7-Amino-1,3-naphthalenedisulfonic acid** in a suitable buffer (e.g., 100 mM sodium borate buffer, pH 8.5).[6]
- Initiation: Add a solution of the reducing agent, such as sodium cyanoborohydride or sodium triacetoxylborohydride.[7]
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 56°C) for an extended period (e.g., 96 hours). The reaction progress can be monitored by a suitable analytical technique like HPLC.[6]

- Quenching and Purification: Once the reaction is complete, it can be quenched by the addition of an acid. The labeled carbohydrate is then purified from the excess labeling reagent and byproducts, typically using dialysis or chromatography (e.g., size-exclusion or reversed-phase HPLC).[6]

[Click to download full resolution via product page](#)

Workflow for fluorescent labeling of oligosaccharides via reductive amination.

Biological Activity and Signaling Pathways

There is no readily available information in the public domain to suggest that **7-Amino-1,3-naphthalenedisulfonic acid** is directly involved in any specific biological signaling pathways.

Its primary biological application is as a fluorescent probe to study the structure and binding properties of macromolecules, such as proteins.^[2] Aminonaphthalenesulfonic acid derivatives are known to bind to hydrophobic pockets in proteins, leading to an enhancement of their fluorescence, which can be used to study protein conformation and interactions.^[8]

Safety and Handling

7-Amino-1,3-naphthalenedisulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.^[3] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]
- 3. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Buy 2-aminonaphthalene-1-sulfonic acid | 81-16-3 [smolecule.com]
- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [7-Amino-1,3-naphthalenedisulfonic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165742#7-amino-1-3-naphthalenedisulfonic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com